molecular formula C8H13F3N2O2 B6246543 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide CAS No. 2408971-74-2

3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6246543
CAS No.: 2408971-74-2
M. Wt: 226.2
InChI Key:
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Description

3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide is a chemical compound characterized by its unique structural features, including a piperidine ring, a trifluoromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, while the methoxy group can be added through methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors or enzymes, while the methoxy group may modulate its activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Trifluoromethyl-containing compounds

  • Methoxy-substituted piperidines

Uniqueness: 3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts significant lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

CAS No.

2408971-74-2

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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